1-(2-Cyclopropylacetyl)piperidine-3-carboxylic acid
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Overview
Description
1-(2-Cyclopropylacetyl)piperidine-3-carboxylic acid is a compound with the molecular formula C11H17NO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropylacetyl)piperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the enantioselective multistage synthesis, which involves key steps such as azide reductive cyclization of aldehyde . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactions and the use of advanced catalytic systems to optimize yield and reduce production costs. The use of microwave irradiation and other modern techniques can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopropylacetyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-Cyclopropylacetyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylacetyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Cyanopropyl)piperidine-3-carboxylic acid
- 1-(2-Cyanoethyl)piperidine-3-carboxylic acid
- 1-(2-Cyanoethyl)piperidine-4-carboxylic acid
Uniqueness
1-(2-Cyclopropylacetyl)piperidine-3-carboxylic acid is unique due to its specific cyclopropylacetyl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H17NO3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
1-(2-cyclopropylacetyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H17NO3/c13-10(6-8-3-4-8)12-5-1-2-9(7-12)11(14)15/h8-9H,1-7H2,(H,14,15) |
InChI Key |
HMSNLIOLTVIAGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2CC2)C(=O)O |
Origin of Product |
United States |
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